4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile
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Overview
Description
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile is a chemical compound that features a nitroimidazole moiety linked to a benzenecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile typically involves the formation of the nitroimidazole ring followed by its attachment to the benzenecarbonitrile group. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ robust catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole group.
Medicine: Explored for its potential use in drug development, particularly in targeting anaerobic bacteria and parasites.
Mechanism of Action
The mechanism of action of 4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile involves the interaction of the nitroimidazole moiety with biological targets. Nitroimidazoles are known to undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This makes them effective against anaerobic bacteria and parasites.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used to treat anaerobic bacterial infections.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for similar purposes as metronidazole and tinidazole.
Uniqueness
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitroimidazoles. Its benzenecarbonitrile group may also provide additional sites for chemical modification, potentially leading to new derivatives with enhanced properties .
Properties
IUPAC Name |
4-[(4-nitroimidazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-9-1-3-10(4-2-9)6-14-7-11(13-8-14)15(16)17/h1-4,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFADVLCLDZWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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